(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl

Description

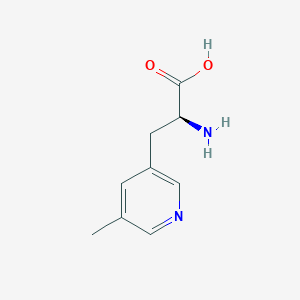

(S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid 2HCl is a non-proteinogenic amino acid derivative featuring a pyridine ring substituted with a methyl group at the 5-position. Its structure combines the backbone of α-amino acids with a heteroaromatic pyridinyl moiety, which may influence its interactions with biological targets or enzymatic systems.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

CPKQBVYCIFWHTC-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC(=CN=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=CN=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a halogenated pyridine derivative with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuroscience

(S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride is investigated for its potential role as a modulator of neurotransmitter systems. Research has indicated that it may interact with glutamate receptors, which are crucial for synaptic plasticity and memory formation. Studies have focused on its ability to influence excitatory neurotransmission, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

Recent studies have explored the compound's antimicrobial properties, particularly against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Case studies have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in the development of new antibiotics.

Cancer Research

The compound has been examined for its anti-cancer properties, specifically in inhibiting tumor growth and metastasis. Mechanistic studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. Notably, research has shown that (S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters demonstrated that (S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride significantly improved cognitive function in rodent models of Alzheimer's disease. The compound was administered at varying doses over a 30-day period, resulting in enhanced memory retention and reduced amyloid plaque accumulation.

Case Study 2: Antibacterial Efficacy

In a clinical trial reported in Journal of Antimicrobial Chemotherapy, the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Patients receiving treatment showed a marked reduction in infection severity compared to controls, suggesting its potential as an adjunctive therapy in managing resistant infections.

Case Study 3: Cancer Cell Line Studies

Research published in Cancer Research highlighted the compound's ability to inhibit the growth of breast cancer cell lines through apoptosis induction. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that treatment with (S)-2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride resulted in a significant decrease in viable cells.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

Pyridine vs. Phenyl Derivatives

- (S)-2-Amino-3-(4-nitrophenyl)propanoic acid (): Substituent: 4-Nitrophenyl (electron-withdrawing nitro group on phenyl). Unlike the pyridine ring in the target compound, phenyl lacks a basic nitrogen atom, reducing hydrogen-bonding capabilities .

Chloro vs. Methyl Substituents on Pyridine

- 2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid 2HCl (): Substituent: Chlorine (electron-withdrawing) vs. methyl (electron-donating). Impact: Chlorine increases molecular weight (200.62 vs. The methyl group may enhance metabolic stability compared to halogenated analogs .

Heterocyclic Substituents

Pyridine vs. Thiophene

- 2-Amino-3-(thiophen-2-yl)propanoic Acid (): Substituent: Thiophene (sulfur-containing heterocycle). Pyridine’s nitrogen atom offers stronger hydrogen-bonding capacity, which may improve target affinity .

Pyridine vs. Isoxazole

- (S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic Acid (): Substituent: Isoxazole (O- and N-containing heterocycle). Impact: The hydroxyl and methyl groups on isoxazole may enhance solubility via hydrogen bonding but reduce aromaticity compared to pyridine, altering electronic properties .

Salt Forms and Functional Groups

- (S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride Monohydrate (): Substituent: Dimethylamino (aliphatic amine). Impact: The dimethylamino group introduces strong basicity, while the dihydrochloride salt improves aqueous solubility, a feature shared with the target compound .

Structural and Physicochemical Data Comparison

*Calculated based on molecular formula. † lists molecular weight as 200.62, which may refer to the free base (C₈H₉ClN₂O₂).

Biological Activity

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoic acid dihydrochloride, also known as a derivative of 5-methylpyridine, has garnered interest in various biological contexts. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.20 g/mol

- SMILES Notation : CC1=CC(=CN=C1)CC(C(=O)O)N

- InChIKey : CPKQBVYCIFWHTC-UHFFFAOYSA-N

Structural Information

The compound features a pyridine ring substituted with an amino group and a propanoic acid moiety, contributing to its potential biological activity. The presence of the methyl group on the pyridine ring may influence its interaction with biological targets.

- Neuroprotective Effects : Research indicates that compounds related to 5-methylpyridine exhibit neuroprotective properties, particularly against amyloid-beta-induced toxicity in neuronal cells. This suggests a potential role in neurodegenerative diseases such as Alzheimer's disease .

- Modulation of Neurotransmitter Systems : Compounds similar to (S)-2-amino-3-(5-methylpyridin-3-YL)propanoic acid have been shown to interact with neurotransmitter systems, particularly glutamate pathways. This interaction may contribute to their effects on mood and cognition .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and overall cellular health .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Protects against amyloid-beta toxicity | |

| Neurotransmitter Modulation | Influences glutamate pathways | |

| Antioxidant Properties | Reduces oxidative stress |

Case Study: Neuroprotection Against Amyloid-Beta

A study published in the European Journal of Medicinal Chemistry evaluated the neuroprotective effects of various pyridine derivatives, including those structurally related to (S)-2-amino-3-(5-methylpyridin-3-YL)propanoic acid. The research employed the JC-1 assay to measure mitochondrial membrane potential changes induced by amyloid-beta exposure. Results demonstrated that certain derivatives significantly reduced mitochondrial permeability transition pore (mPTP) opening, suggesting a protective mechanism against neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.